molecular formula C11H23O3P B14490121 Diethyl cycloheptylphosphonate CAS No. 65392-42-9

Diethyl cycloheptylphosphonate

Cat. No.: B14490121
CAS No.: 65392-42-9
M. Wt: 234.27 g/mol
InChI Key: ZCDMZVUQUUZEPV-UHFFFAOYSA-N
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Description

Diethyl cycloheptylphosphonate is an organophosphorus compound characterized by a cycloheptyl group bonded to a phosphonate moiety with two ethyl ester substituents. Its molecular formula is C₁₁H₂₃O₃P (calculated molecular weight: 234.26 g/mol). The cycloheptyl group imparts steric bulk, influencing its reactivity and physical properties.

Properties

CAS No.

65392-42-9

Molecular Formula

C11H23O3P

Molecular Weight

234.27 g/mol

IUPAC Name

diethoxyphosphorylcycloheptane

InChI

InChI=1S/C11H23O3P/c1-3-13-15(12,14-4-2)11-9-7-5-6-8-10-11/h11H,3-10H2,1-2H3

InChI Key

ZCDMZVUQUUZEPV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCCCCC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cycloheptylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and cycloheptyl bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the Michaelis-Arbuzov reaction is carried out. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl cycloheptylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl cycloheptylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl cycloheptylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate. This inhibition can disrupt various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diethyl Phosphonates

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cycloheptyl C₁₁H₂₃O₃P 234.26 Research intermediate (inferred)
Diethyl ethylphosphonate Ethyl C₆H₁₅O₃P 166.15 Regulated under export controls
Diethyl (4-formylphenyl)phosphonate 4-Formylphenyl C₁₁H₁₅O₄P 242.21 Organic synthesis (e.g., aldehyde precursor)
Diethyl methylphosphonite Methylphosphonite C₅H₁₃O₂P 136.13 Regulated precursor for chemical weapons
Diethyl phosphite Hydrogen (acidic H) C₄H₁₁O₃P 138.10 Cholinesterase inhibitor; synthetic reagent

Structural and Reactivity Differences

  • This bulk may also lower solubility in polar solvents . Diethyl (4-formylphenyl)phosphonate contains an aromatic aldehyde group, enabling participation in condensation reactions (e.g., hydrazone formation) that are absent in aliphatic phosphonates . Diethyl methylphosphonite (a phosphonite, P⁺III) is more nucleophilic than phosphonates (P⁺V), making it reactive in alkylation or oxidation reactions .

Key Research Findings

Spectral and Physical Properties

  • NMR Shifts : Cycloheptylphosphonate derivatives exhibit distinct ¹H-NMR signals (e.g., δ ~1.30 ppm for ethyl ester protons) compared to aromatic analogs (δ ~6.47 ppm for formyl protons in Diethyl (4-formylphenyl)phosphonate) .
  • Boiling Points: Not explicitly reported for this compound, but phosphonates generally have higher boiling points (>200°C) due to hydrogen bonding and polarity .

Stability and Handling

  • Phosphonates with bulky groups (e.g., cycloheptyl) are less prone to hydrolysis than smaller analogs like Diethyl phosphite, which reacts readily with water .

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